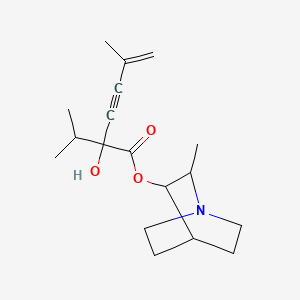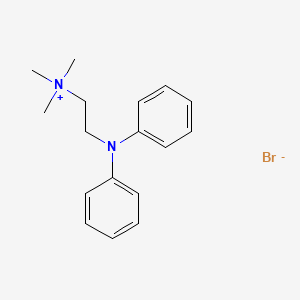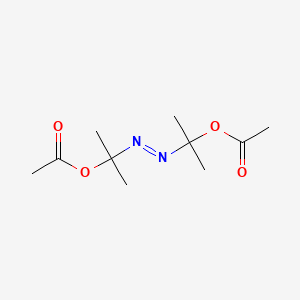
1,1'-Azobis(1-methylethyl) diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Azobis(1-methylethyl) diacetate, also known as 2,2’-azobis(2-propanol) diacetate, is a chemical compound with the molecular formula C10H18N2O4. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) within its structure. This compound is commonly used as an initiator in radical polymerization reactions due to its ability to generate free radicals upon thermal decomposition .
Vorbereitungsmethoden
The synthesis of 1,1’-Azobis(1-methylethyl) diacetate typically involves the reaction of 2,2’-azobis(2-propanol) with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the diacetate ester. The general reaction scheme is as follows:
2,2’-azobis(2-propanol)+acetic anhydride→1,1’-Azobis(1-methylethyl) diacetate+acetic acid
Industrial production methods often employ metal-based Lewis acid catalysts to enhance the reaction efficiency and yield. These catalysts facilitate the conversion of aldehydes with acetic anhydride to form the desired diacetate compounds .
Analyse Chemischer Reaktionen
1,1’-Azobis(1-methylethyl) diacetate undergoes various chemical reactions, primarily involving radical mechanisms. Some of the common reactions include:
Thermal Decomposition: Upon heating, the compound decomposes to generate free radicals, which can initiate polymerization reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the azo group (N=N) can be reduced to hydrazine (N-NH2) or oxidized to form nitrogen gas (N2).
Substitution Reactions: The acetate groups can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Azobis(1-methylethyl) diacetate has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers.
Biology: The compound is used in the study of radical-induced biological processes and oxidative stress. It serves as a model compound to investigate the effects of free radicals on biological systems.
Medicine: Research on the compound’s potential therapeutic applications is ongoing. It is being explored for its role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: In industrial applications, 1,1’-Azobis(1-methylethyl) diacetate is used in the production of plastics, adhesives, and coatings.
Vergleich Mit ähnlichen Verbindungen
1,1’-Azobis(1-methylethyl) diacetate can be compared with other azo compounds, such as:
2,2’-Azobis(2-methylpropionamidine) dihydrochloride (AIBA): A water-soluble azo initiator used in polymerization reactions.
2,2’-Azobis(2-(2-imidazoline-2-yl) propane) dihydrochloride (AIBI): Another water-soluble azo initiator with applications in polymer chemistry.
1,1’-Azobis(5-methyltetrazole): A high-nitrogen azo compound used in energetic materials.
The uniqueness of 1,1’-Azobis(1-methylethyl) diacetate lies in its specific structure and the presence of acetate groups, which influence its reactivity and applications in various fields.
Eigenschaften
| 40888-97-9 | |
Molekularformel |
C10H18N2O4 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2-[(E)-2-acetyloxypropan-2-yldiazenyl]propan-2-yl acetate |
InChI |
InChI=1S/C10H18N2O4/c1-7(13)15-9(3,4)11-12-10(5,6)16-8(2)14/h1-6H3/b12-11+ |
InChI-Schlüssel |
PZILQNGWHUGDLZ-VAWYXSNFSA-N |
Isomerische SMILES |
CC(=O)OC(C)(C)/N=N/C(C)(C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC(C)(C)N=NC(C)(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)




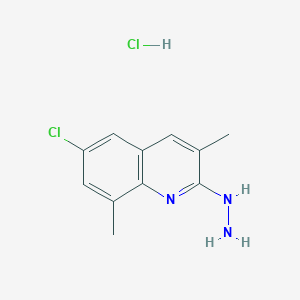
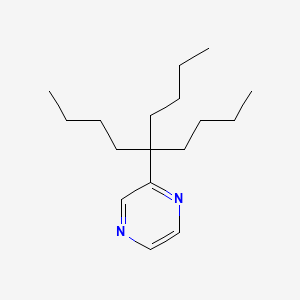
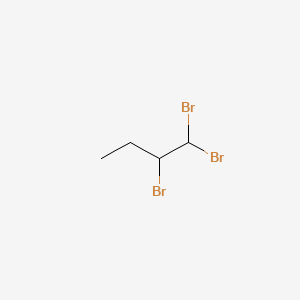
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)

